N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide
Description
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is a benzamide derivative featuring a 2,5-dimethoxy-substituted phenyl core and a 4-phenoxybutanoylamino substituent at the 4-position. Its synthesis likely involves sequential amidation and coupling reactions, akin to methodologies described in sulfonamide-triazole derivatives .
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-(4-phenoxybutanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-22-17-21(27-25(29)18-10-5-3-6-11-18)23(31-2)16-20(22)26-24(28)14-9-15-32-19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHVZWGHYAXFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The initial step may include the nitration of a suitable aromatic compound, followed by reduction and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a tool to study protein interactions and cellular processes. Its ability to bind to specific molecular targets makes it valuable for investigating biological mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its interaction with biological targets can lead to the discovery of novel drugs for treating various diseases.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceutical formulations.
Mechanism of Action
The mechanism by which N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations at the 4-Position
N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide ()
- Key Differences: The 4-position substituent is a 2-chloroacetamido group instead of phenoxybutanoylamino.
- Lipophilicity: The shorter chain and chlorine atom reduce lipophilicity (clogP ≈ 2.8 vs. ~4.5 for the target compound), likely affecting membrane permeability .
N-{2,5-dimethoxy-4-[(methylsulfonyl)amino]phenyl}benzamide ()
- Key Differences: A methylsulfonylamino group replaces the phenoxybutanoylamino moiety.
- Impact :
Functional Group Modifications in Related Benzamides
Agrochemical Benzamides ()
- Examples: Diflufenican (trifluoromethylphenoxy), etobenzanid (dichlorophenyl).
- Impact: Bioactivity: Halogenated or fluorinated substituents enhance stability and pesticidal activity. The target compound’s phenoxybutanoyl group may offer intermediate lipophilicity for herbicidal or fungicidal applications .
Thiazole-Containing Benzamide ()
- Key Differences : Incorporation of a thiazole ring and fluorophenyl methoxy group.
Data Table: Structural and Physicochemical Comparison
*clogP values estimated using fragment-based methods.
Research Findings and Implications
- Synthetic Challenges: Introducing the phenoxybutanoyl group may require optimized coupling agents (e.g., EDC/HOBt) to avoid side reactions observed in triazole-thione syntheses .
- Spectroscopic Differentiation : The target compound’s IR spectrum would lack S-H stretches (~2500–2600 cm⁻¹) but show amide C=O vibrations (~1680 cm⁻¹), distinguishing it from sulfonamides or thioamides .
- Biological Relevance: The phenoxybutanoyl group’s extended alkyl chain may improve pharmacokinetic profiles (e.g., prolonged half-life) compared to shorter-chain analogs, as seen in alkoxy-substituted benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
